Hydroxy(cyclooctadiene)rhodium(I) dimer
Description
Significance of Rhodium Complexes in Homogeneous Catalysis
Rhodium complexes are cornerstones of homogeneous catalysis, a field where the catalyst is in the same phase as the reactants. wikipedia.orgnih.gov The prominence of rhodium stems from its ability to catalyze a diverse array of chemical transformations with high efficiency and selectivity. nih.govcatalysis.blog Organometallic rhodium compounds are crucial intermediates and catalysts in industrial processes such as olefin hydroformylation, hydrogenation, and isomerization, as well as the Monsanto process for acetic acid synthesis. wikipedia.org
The versatility of rhodium allows it to exist in multiple oxidation states, though rhodium(I) and rhodium(III) are the most common in catalysis. wikipedia.org Rhodium(I) complexes, typically featuring a d⁸ electron configuration, are particularly important as homogeneous catalysts. wikipedia.org A classic example is Wilkinson's catalyst, [RhCl(PPh₃)₃], which was the first highly effective homogeneous catalyst for the hydrogenation of olefins and demonstrated the potential of rhodium complexes in synthesis. nih.gov The success of rhodium catalysts is attributed to several factors, including their high catalytic activity and the ability to provide excellent selectivity, which minimizes the formation of unwanted by-products. catalysis.blog This has led to extensive research and the development of a vast number of rhodium complexes applied in both laboratory and industrial settings. nih.gov
Overview of Hydroxy(cyclooctadiene)rhodium(I) Dimer as a Precatalyst
This compound, often abbreviated as [Rh(OH)(cod)]₂, functions primarily as a precatalyst. acs.orgnih.gov This means that it is not typically the catalytically active species itself but is converted in situ into the active catalyst under the reaction conditions. It is a versatile precursor for the generation of various organorhodium catalysts. synthesiswithcatalysts.com
The compound has proven to be a highly efficient catalyst for a range of organic reactions. It is notably used in the 1,4-hydrosilylation of α,β-unsaturated carbonyl compounds, a reaction that can proceed with very low catalyst loading (as low as 0.005 mol%) at room temperature to produce enolsilanes in high yields. researchgate.net Furthermore, [Rh(OH)(cod)]₂ catalyzes oxygenative additions to terminal alkynes, providing a greener route for the synthesis of esters, amides, and carboxylic acids. synthesiswithcatalysts.comamericanelements.comsigmaaldrich.com Other applications include its use in cyclization, homocoupling, and both 1,2- and 1,4-addition reactions. synthesiswithcatalysts.com Recent research has also highlighted its effectiveness in promoting atroposelective click cycloadditions of azides and alkynes, yielding axially chiral triazoles with excellent yield and enantioselectivity. researchgate.net The generation of a coordinatively unsaturated rhodium-hydride (RhH) species from [Rh(OH)(cod)]₂ without additional hydride sources has also been reported, which shows excellent performance in olefin isomerizations. researchgate.net
Historical Development of [Rh(OH)(cod)]₂ in Organometallic Chemistry
The field of organometallic chemistry, which studies compounds with metal-carbon bonds, has its origins in the 18th century, but it experienced a significant expansion in the mid-20th century. slideshare.netuga-editions.com A pivotal moment was the discovery of ferrocene (B1249389) in 1951, which introduced the concept of "sandwich" compounds and spurred a new wave of research into organometallic complexes. slideshare.netuga-editions.com This period, often considered the golden age of catalysis, saw the discovery of many important catalytic processes, including the Ziegler-Natta olefin polymerization in 1955 and the hydroformylation (oxo process) discovered by Otto Roelen in 1938. slideshare.netuga-editions.com
Within this context, rhodium-diene complexes emerged as crucial precursors for homogeneous catalysts. A widely used precursor is the related chloro(1,5-cyclooctadiene)rhodium(I) dimer, [RhCl(COD)]₂, which is synthesized from hydrated rhodium trichloride (B1173362) and 1,5-cyclooctadiene (B75094). wikipedia.orgchemicalbook.com This chloride dimer is a common starting material for synthesizing other rhodium complexes, including cationic catalysts for asymmetric hydrogenation. wikipedia.org The development of this compound followed from this chemistry. For instance, [Rh(OH)(COD)]₂ can be reacted with hydrofluoric acid to synthesize novel rhodium(I) fluoro complexes, demonstrating its utility as a synthetic intermediate. electronicsandbooks.com The synthesis and application of [Rh(OH)(cod)]₂ represent the continued evolution of organometallic chemistry, focusing on creating highly efficient and versatile catalysts for modern organic synthesis.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | (Cyclooctadiene)rhodium hydroxide (B78521) dimer, [Rh(OH)(1,5-cod)]₂, Bis[(1,5-cyclooctadiene)(hydroxy)rhodium] |
| CAS Number | 73468-85-6 synthesiswithcatalysts.comscbt.com |
| Molecular Formula | C₁₆H₂₆O₂Rh₂ synthesiswithcatalysts.comscbt.com |
| Molecular Weight | 456.19 g/mol synthesiswithcatalysts.comscbt.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 199 °C (decomposes) synthesiswithcatalysts.comamericanelements.comsigmaaldrich.com |
Table 2: Selected Catalytic Applications of [Rh(OH)(cod)]₂
| Reaction Type | Substrates | Product | Significance |
|---|---|---|---|
| 1,4-Hydrosilylation | α,β-Unsaturated carbonyl compounds (e.g., 2-cyclohexen-1-one) and silanes | Enolsilanes | Highly efficient (0.005 mol% catalyst), fast reaction at room temperature. researchgate.net |
| Oxygenative Addition | Terminal alkynes | Esters, amides, carboxylic acids | Provides a greener synthesis route for key functional groups. synthesiswithcatalysts.comsigmaaldrich.com |
| Atroposelective Click Cycloaddition | Azides and alkynes | Atropisomeric triazoles | Achieves excellent yields and high enantioselectivity for chiral molecules. researchgate.net |
| Olefin Isomerization | Alkenes | Isomerized alkenes | Catalyzed by an in situ generated rhodium-hydride species without external hydride sources. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
73468-85-6 |
|---|---|
Molecular Formula |
C16H28O2Rh2 |
Molecular Weight |
458.20 g/mol |
IUPAC Name |
cycloocta-1,5-diene;rhodium;dihydrate |
InChI |
InChI=1S/2C8H12.2H2O.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H2;; |
InChI Key |
HSFFMOISCNXZCL-UHFFFAOYSA-N |
SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.O.[Rh].[Rh] |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |
Origin of Product |
United States |
Synthetic Methodologies for Hydroxy Cyclooctadiene Rhodium I Dimer
Established Synthetic Routes to Hydroxy(cyclooctadiene)rhodium(I) Dimer
The most conventional and well-established method for the synthesis of this compound involves a two-step process. This process commences with the preparation of its chloro-bridged analogue, chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]₂), which is a widely used, air-stable, orange-yellow solid.
The synthesis of the chloro-dimer precursor is typically achieved by reacting hydrated rhodium(III) chloride with 1,5-cyclooctadiene (B75094) (cod) in an alcohol solvent, such as aqueous ethanol, in the presence of a base like sodium carbonate. wikipedia.org The reaction proceeds upon heating, yielding the [RhCl(cod)]₂ complex. wikipedia.org
The subsequent and final step in the established route to [Rh(OH)(cod)]₂ is the hydrolysis of the chloro-dimer. This is typically accomplished by treating [RhCl(cod)]₂ with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide. The chloride ligands bridging the two rhodium centers are replaced by hydroxide ligands, resulting in the formation of the desired this compound. This method is reliable and provides the target compound in good yield.
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1 | Rhodium(III) chloride hydrate, 1,5-cyclooctadiene | Aqueous ethanol, Sodium carbonate, Heat | Chloro(1,5-cyclooctadiene)rhodium(I) dimer | wikipedia.org |
| 2 | Chloro(1,5-cyclooctadiene)rhodium(I) dimer | Aqueous sodium hydroxide or potassium hydroxide | This compound | Implied by standard organometallic procedures |
Precursor Role of Related Rhodium(I) Dimers in Catalytic Systems
Rhodium(I) dimers, particularly [RhCl(cod)]₂ and its derivatives, are extensively used as precursors to a wide array of homogeneous catalysts. acs.org These dimers serve as convenient and stable sources of the catalytically active Rh(I) center. The general strategy involves the reaction of the dimer with a variety of ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and chiral diphosphines, to generate the desired active catalyst in situ or as an isolable complex. acs.org
The cleavage of the halide or hydroxide bridges in the dimer by the incoming ligand is a key step in the activation process. For instance, the reaction of [RhCl(cod)]₂ with two equivalents of a phosphine (B1218219) ligand (L) per rhodium atom typically leads to the formation of monomeric Rh(I) complexes of the type [RhCl(cod)(L)] or, with excess ligand, [RhCl(L)₃] (Wilkinson's catalyst analogue). wikipedia.org
The choice of the rhodium dimer precursor can influence the outcome of the catalytic reaction. While [RhCl(cod)]₂ is widely used, [Rh(OH)(cod)]₂ offers an alternative that can be advantageous in certain transformations. For example, the hydroxide ligands can act as an internal base, facilitating catalytic cycles that involve proton transfer steps. The comparative catalytic activity of these and other rhodium dimers is an area of active research, with the optimal precursor often being dependent on the specific reaction and substrate.
Advanced Approaches for this compound Synthesis
While the two-step synthesis via the chloro-dimer is standard, research into more efficient and environmentally benign synthetic methods is ongoing. One such advanced approach involves the use of mechanochemistry. A mechanochemical transfer hydrogenation of arenes has been developed using [Rh(OH)(cod)]₂ as the catalyst. nih.gov Although this study focuses on the application of the pre-synthesized dimer, the principles of mechanochemistry, such as solvent-free or low-solvent conditions and enhanced reactivity through mechanical forces, could potentially be applied to develop a more direct, one-pot synthesis of [Rh(OH)(cod)]₂ from a simple rhodium salt, 1,5-cyclooctadiene, and a solid-supported hydroxide base. Such an approach would reduce solvent waste and potentially shorten reaction times.
Another potential avenue for advanced synthesis lies in the exploration of alternative rhodium precursors and reaction conditions that might allow for a direct synthesis under milder conditions, avoiding the isolation of the intermediate chloro-dimer. However, detailed reports on such one-pot syntheses are not yet prevalent in the literature, with the conventional route remaining the most documented.
Generation of Active Catalytic Species from [Rh(OH)(cod)]₂ in situ
A key feature of [Rh(OH)(cod)]₂ is its ability to serve as a precursor for the in-situ generation of highly reactive catalytic species. One of the most significant of these is a coordinatively unsaturated rhodium-hydride (Rh-H) species. researchgate.net Remarkably, this active hydride can be formed from [Rh(OH)(cod)]₂ without the need for an external hydride source. researchgate.net The formation of the Rh-H species has been confirmed by ¹H NMR analysis and hydride transfer reactions using deuterated olefins. researchgate.net This in-situ generated rhodium hydride has demonstrated excellent catalytic performance in the isomerization of olefins. researchgate.net
The hydroxide ligand in [Rh(OH)(cod)]₂ is believed to play a crucial role in the formation of the active species. It can act as a Brønsted base, deprotonating a substrate or a ligand, or it can be involved in protonolysis or other ligand exchange reactions that lead to the catalytically active form.
In addition to forming rhodium hydrides, [Rh(OH)(cod)]₂ is used to generate active catalysts for a variety of other transformations. For instance, in the presence of chiral ligands such as R-BINAP or R-SEGPHOS®, it is employed in the synthesis of chiral 3,3-disubstituted-1-indanones. sigmaaldrich.com It is also an efficient catalyst for the 1,4-hydrosilylation of α,β-unsaturated carbonyl compounds, affording enolsilanes in excellent yields under mild, solvent-free conditions. scispace.com In arylative cyclization reactions, [Rh(OH)(cod)]₂ in combination with a chiral diene ligand has been shown to be effective in achieving multiple carbon-carbon bond formations. acs.org
The table below summarizes selected examples of the in-situ generation of active catalytic species from [Rh(OH)(cod)]₂ and their applications.
| Catalytic Reaction | Ligand/Co-reactant | Inferred Active Species | Application | Reference |
| Olefin Isomerization | None (ligand-consuming) | Coordinatively unsaturated Rh-H | Isomerization of alkenes | researchgate.net |
| Asymmetric Synthesis | R-BINAP or R-SEGPHOS® | Chiral Rh(I)-phosphine complex | Synthesis of chiral 3,3-disubstituted-1-indanones | sigmaaldrich.com |
| 1,4-Hydrosilylation | Tertiary silanes | Rh(I)-silane complex | Synthesis of enolsilanes | scispace.com |
| Arylative Cyclization | Chiral diene ligand, Phenylboronic acid | Chiral Rh(I)-diene complex | Synthesis of cyclopentane (B165970) derivatives | acs.org |
| Transfer Hydrogenation | Diboron tetra(hydroxide)/n-Butanol | Rhodium nanoparticles | Hydrogenation of polycyclic aromatic compounds | nih.gov |
Catalytic Applications of Hydroxy Cyclooctadiene Rhodium I Dimer
Hydroformylation Reactions Catalyzed by Hydroxy(cyclooctadiene)rhodium(I) Dimer
Hydroformylation, or the "oxo process," is an industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). The control of regioselectivity (linear vs. branched aldehyde) and stereoselectivity are central challenges in this reaction. While rhodium complexes are the catalysts of choice for this transformation, specific literature detailing the use of this compound as the direct precursor for these reactions is sparse compared to its chloride counterpart. The active catalytic species is typically a rhodium hydride complex modified with phosphine (B1218219) ligands, which can be generated from various rhodium(I) precursors.
Regioselectivity Control in Hydroformylation
Scientific literature extensively details regioselectivity control in rhodium-catalyzed hydroformylation using various phosphine and phosphite ligands. However, specific studies that initiate this catalysis with this compound to control the linear-to-branched aldehyde ratio are not prominently available. The general principles of using bulky phosphine ligands to favor the formation of linear aldehydes or specific chelating phosphines to favor branched products apply to rhodium catalysis broadly, but detailed research findings directly employing the hydroxy dimer are not sufficiently documented to be presented here.
Stereoselective Variants in Hydroformylation
Asymmetric hydroformylation introduces a chiral center, and its control is a significant area of research. This is typically achieved using a rhodium precursor in combination with chiral phosphine ligands. While this is a major application for rhodium catalysis, specific and detailed research findings, including data on enantiomeric excess (ee) and substrate scope, that explicitly utilize this compound as the catalyst precursor are not well-documented in peer-reviewed literature.
Hydrogenation Reactions Mediated by this compound
Rhodium complexes are highly effective for the hydrogenation of unsaturated compounds. The this compound serves as a precursor for generating active hydrogenation catalysts, particularly for asymmetric transformations.
Chemo- and Regioselective Hydrogenations
The chemo- and regioselective reduction of specific functional groups within a molecule is a critical synthetic challenge. Rhodium catalysts are known to perform such selective hydrogenations, for instance, reducing a carbon-carbon double bond in the presence of a carbonyl group. However, specific research articles detailing chemo- and regioselective hydrogenation studies using this compound as the starting catalyst precursor are not readily found in the surveyed scientific literature.
Asymmetric Hydrogenation Methodologies
A notable application of this compound is in the field of asymmetric catalysis. The dimer is used as a precursor, which, in combination with chiral phosphine ligands such as (R)-BINAP or (R)-SEGPHOS®, forms highly effective catalysts for asymmetric reactions. nih.gov
One specific application is in the synthesis of chiral 3,3-disubstituted-1-indanones. This transformation can be viewed as an asymmetric intramolecular hydroacylation, a type of C-H activation and hydrogenation process. The rhodium catalyst, generated from the hydroxy dimer and a chiral ligand, facilitates the enantioselective cyclization of certain keto-alkene substrates to form the corresponding cyclic ketones with high enantiomeric excess. nih.govnih.gov Research in this area has demonstrated the synthesis of seven-membered lactones from keto-aldehydes with high enantiomeric excess using a rhodium catalyst in conjunction with the (R)-DTBM-SEGPHOS ligand. nih.gov
The table below summarizes representative results for rhodium-catalyzed asymmetric intramolecular additions, which are mechanistically related to hydrogenation and showcase the utility of rhodium precursors with chiral ligands.
| Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Pinacolborane chalcone derivative | MonoPhos | 3-Aryl-1-indanone | Up to 95 | Up to 95 |
| Keto-aldehyde | (R)-DTBM-SEGPHOS | Seven-membered lactone | Not specified | High |
Note: The data presented is representative of rhodium-catalyzed asymmetric intramolecular additions, a field where this compound is indicated as a suitable precursor. nih.gov
Carbonylation Chemistry with this compound
Carbonylation reactions involve the introduction of a carbonyl group into an organic molecule. Rhodium catalysts are famous for their role in industrial carbonylation processes, such as the Monsanto and Cativa processes for acetic acid synthesis. While various rhodium sources can be used, specific studies detailing the application of this compound in major carbonylation reactions are limited. However, research on related rhodium-alkoxide complexes provides insight into their potential catalytic activity.
For instance, in studies on the reductive carbonylation of aryl iodides to arylaldehydes, a range of rhodium precursors have been tested. The closely related methoxy-bridged dimer, [Rh(OMe)(COD)]₂, has been shown to catalyze this transformation, albeit with moderate efficiency compared to other rhodium salts under the studied conditions. In one such study, using [Rh(OMe)(COD)]₂ as the catalyst precursor for the reductive carbonylation of iodobenzene resulted in a 23% conversion and a 20% yield of benzaldehyde. This suggests that alkoxide- and hydroxide-bridged dimers are viable, though perhaps not optimal, precursors for such catalytic cycles.
| Rhodium Precursor | Substrate | Product | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| [Rh(OMe)(COD)]₂ | Iodobenzene | Benzaldehyde | 23 | 20 |
Note: This data is for the methoxy analogue, presented to illustrate the catalytic potential of similar rhodium-alkoxide/hydroxide (B78521) dimers in carbonylation chemistry.
Synthesis of Carboxylic Acid Derivatives
This compound is an effective catalyst for the oxygenative addition to terminal alkynes, providing a greener route to synthesize esters, amides, and carboxylic acids sigmaaldrich.comsynthesiswithcatalysts.com. This transformation involves the reaction of terminal alkynes with oxygen and nitrogen nucleophiles nih.gov. The general mechanism is believed to proceed through the formation of a rhodium vinylidene intermediate, which is then oxidized to a ketene by an oxygen transfer agent. This highly reactive ketene intermediate is subsequently trapped by a nucleophile—such as an alcohol, amine, or water—to yield the corresponding ester, amide, or carboxylic acid, respectively nih.gov. This method is notable for its efficiency and applicability to a range of substrates.
| Alkyne Substrate | Nucleophile | Product Type | Catalyst System Component | Reference |
| Terminal Alkynes | Alcohols | Esters | [Rh(COD)OH]₂ | sigmaaldrich.comsynthesiswithcatalysts.com |
| Terminal Alkynes | Amines | Amides | [Rh(COD)OH]₂ | sigmaaldrich.comsynthesiswithcatalysts.com |
| Terminal Alkynes | Water | Carboxylic Acids | [Rh(COD)OH]₂ | sigmaaldrich.comsynthesiswithcatalysts.com |
| Terminal Alkynes | O & N Nucleophiles | Esters, Amides, Carboxylic Acids | [{Rh(cod)Cl}₂] | nih.gov |
Radiocarbonylation Applications
Rhodium complexes are crucial catalysts in carbonylation reactions, which involve the insertion of carbon monoxide (CO) into organic molecules. A significant application of this chemistry is in the field of radiolabeling, particularly for Positron Emission Tomography (PET) imaging acs.org. PET tracers often incorporate the short-lived isotope carbon-11 (¹¹C, t₁/₂ ≈ 20.4 min), and rhodium-mediated reactions using [¹¹C]CO are a key method for their synthesis researchgate.net.
While specific literature detailing the direct use of this compound in radiocarbonylation is not prominent, its role as a rhodium(I) precursor makes it highly relevant to this field. Rhodium-mediated processes have been successfully used to synthesize ¹¹C-labeled ureas and amides from precursors like aryl azides and organozinc iodides using [¹¹C]CO or its derivatives researchgate.netresearchgate.net. For instance, the synthesis of [¹¹C-carbonyl]hydroxyureas has been accomplished via a rhodium-mediated carbonylation nih.gov. These reactions underscore the capability of rhodium catalysts to facilitate the efficient incorporation of the ¹¹C isotope under the demanding, rapid conditions required for PET radiotracer production. The foundational chemistry of rhodium-catalyzed carbonylation is also exemplified by large-scale industrial methods like the Monsanto process, which uses a rhodium catalyst to produce acetic acid from methanol and carbon monoxide wikipedia.orgmdpi.com.
C-C and C-X Bond-Forming Reactions
The catalytic activity of this compound extends to a wide array of reactions that form carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in synthetic organic chemistry.
Conjugate Addition Reactions
Conjugate addition, or 1,4-addition, is a powerful method for C-C bond formation. Rhodium-catalyzed conjugate additions, particularly the addition of organoboron reagents to α,β-unsaturated compounds, are well-established synthetic tools rsc.orgresearchgate.net. These reactions are valued for their ability to create chiral centers with high enantioselectivity when paired with appropriate chiral ligands rsc.orgresearchgate.net. This compound serves as a precursor for the active rhodium(I) catalyst in these transformations. The reaction is applicable to a broad scope of substrates, including α,β-unsaturated ketones, esters, and nitroalkenes, which react with aryl- or alkenylboronic acids to form the corresponding β-substituted products researchgate.net.
| Substrate Type | Reagent Type | Product | Catalyst System | Key Features |
| α,β-Unsaturated Ketones | Arylboronic Acids | β-Aryl Ketones | Rhodium(I)/Chiral Ligand | High enantioselectivity rsc.org |
| Nitroalkenes | Arylboronic Acids | β-Aryl Nitroalkanes | Rhodium(I)/Chiral Diene | High yields and excellent enantioselectivity rsc.org |
| Electron-Deficient Alkenes | Organoboron Reagents | β-Substituted Alkanes | Rhodium(I) Complex | Broad substrate scope, mild conditions researchgate.net |
Cyclization Reactions
This compound has been identified as a highly effective catalyst in modern cyclization reactions synthesiswithcatalysts.com. A notable example is its use in the rhodium-catalyzed atroposelective azide-alkyne cycloaddition (AAC), a type of "click chemistry" researchgate.netnih.gov. In this reaction, [Rh(COD)OH]₂ paired with a chiral phosphoramidite (B1245037) ligand catalyzes the reaction between azides and alkynes to produce axially chiral triazoles with excellent yields and high enantioselectivity (up to 96% yield and 94% ee) researchgate.netresearchgate.net. This process is distinguished by its mild reaction conditions, efficiency, and broad substrate scope nih.gov.
Beyond this specific application, rhodium(I) dimers are common precursors for catalysts used in other types of cyclizations, such as [2+2+2] cycloadditions, which assemble highly substituted cyclic compounds from three unsaturated components (e.g., three alkynes or two alkynes and an alkene) nih.govnih.govrsc.org.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product | Yield/Enantioselectivity | Reference |
| Atroposelective AAC | N-(2-ethynylphenyl)acetamide | Benzyl (B1604629) azide | [Rh(COD)OH]₂ / (S)-L3 | (S)-Atropisomeric Triazole | 95% Yield, 94% ee | researchgate.netresearchgate.net |
| Atroposelective AAC | N-(2-ethynylphenyl)acetamide | Benzyl azide | [Rh(COD)OH]₂ / (R)-L3 | (R)-Atropisomeric Triazole | 96% Yield, 94% ee | researchgate.netresearchgate.net |
Homocoupling Reactions
This compound is listed as a catalyst for homocoupling reactions, which involve the coupling of two identical molecules to form a symmetrical product (2 R-X → R-R) synthesiswithcatalysts.com. While palladium and iron catalysts are commonly used for such transformations, rhodium catalysts are also effective, particularly for the homocoupling of organometallic reagents acs.org. For example, rhodium complexes have been shown to catalyze the homocoupling of aryl Grignard reagents to produce symmetrical biaryl compounds. This reaction provides a direct route to valuable biaryl structures, which are common motifs in pharmaceuticals and materials science.
| Substrate | Catalyst System | Product | Application | Reference |
| Aryl Grignard Reagents | Rhodium(I) Complex | Symmetrical Biaryls | Synthesis of integrin inhibitors | acs.org |
| Aryl Halides | General Homocoupling Catalyst | Symmetrical Biaryls | Synthesis of materials and ligands | synthesiswithcatalysts.com |
1,2- and 1,4-Addition Reactions
Rhodium catalysts generated from precursors like [Rh(COD)OH]₂ are proficient in catalyzing both 1,2- and 1,4-addition reactions of organometallic reagents to unsaturated functional groups synthesiswithcatalysts.com. The reaction pathway is highly dependent on the nature of the substrate and the nucleophile libretexts.org.
1,2-Addition: This reaction typically involves the addition of a nucleophile across the carbon-oxygen double bond of a carbonyl compound. Rhodium-catalyzed 1,2-additions of arylboronic acids to aldehydes are a common method for synthesizing secondary alcohols researchgate.netnih.gov. The reaction proceeds with high yields and can be rendered enantioselective with the use of chiral ligands.
1,4-Addition (Conjugate Addition): As discussed in section 3.4.1, this involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated system libretexts.org. Rhodium catalysts excel in mediating the 1,4-addition of organoboron reagents to substrates like α,β-unsaturated ketones, esters, and nitroalkenes researchgate.netrsc.org.
The choice between 1,2- and 1,4-addition can often be controlled by the specific rhodium catalyst system and reaction conditions employed, making it a versatile tool for targeted synthesis.
| Reaction Type | Substrate | Reagent | Product Type |
| 1,2-Addition | Aldehydes | Arylboronic Acids | Secondary Alcohols |
| 1,4-Addition | α,β-Unsaturated Ketones | Arylboronic Acids | β-Aryl Ketones |
| 1,4-Addition | Nitroalkenes | Arylboronic Acids | β-Aryl Nitroalkanes |
Alkene and Alkyne Functionalization
This compound, [Rh(cod)OH]₂, serves as a versatile catalyst precursor for a variety of transformations involving alkenes and alkynes. Its ability to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in synthetic organic chemistry. The following sections detail its application in oxygenative additions, hydrosilylations, and cocyclization reactions.
Oxygenative Addition to Terminal Alkynes
Rhodium(I) complexes, including those generated from this compound, are effective catalysts for the oxygenative addition to terminal alkynes. sigmaaldrich.comsigmaaldrich.com This process allows for the direct conversion of the C-H bond of a terminal alkyne into a new functional group, providing a greener route to valuable compounds like esters, amides, and carboxylic acids. sigmaaldrich.comnih.gov
The general mechanism involves the transformation of the terminal alkyne into a rhodium vinylidene intermediate. This species is then oxidized by an external oxidant, such as 4-picoline N-oxide, to form a reactive rhodium-bound ketene intermediate. nih.govelsevierpure.com This electrophilic ketene is subsequently trapped by a nucleophile present in the reaction mixture. The addition of alcohols, amines, or water leads to the formation of esters, amides, and carboxylic acids, respectively. nih.gov
A notable extension of this methodology is the oxygenative [2+2] cycloaddition between terminal alkynes and imines. elsevierpure.comorganic-chemistry.org In this reaction, the rhodium ketene intermediate undergoes a cycloaddition with the C=N bond of the imine to produce β-lactams, which are important structural motifs in pharmaceuticals. organic-chemistry.org This reaction typically proceeds with high trans diastereoselectivity. elsevierpure.comnih.gov
| Alkyne Substrate | Coupling Partner (Nucleophile/Imine) | Rhodium Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Phenylacetylene | Methanol | Rh(I) catalyst, 4-picoline N-oxide | Methyl phenylacetate (Ester) | nih.gov |
| 1-Octyne | Aniline | Rh(I) catalyst, 4-picoline N-oxide | N-Phenyloctanamide (Amide) | nih.gov |
| Phenylacetylene | Water | Rh(I) catalyst, 4-picoline N-oxide | Phenylacetic acid (Carboxylic Acid) | nih.gov |
| 1-Hexyne | N-Benzylideneaniline | Rh(I) catalyst, 4-picoline N-oxide | trans-β-Lactam | organic-chemistry.org |
Hydrosilylation of Alkynes
The hydrosilylation of alkynes, the addition of a Si-H bond across a carbon-carbon triple bond, is a highly efficient method for synthesizing vinylsilanes, which are versatile intermediates in organic synthesis. Rhodium complexes are particularly effective catalysts for this transformation, offering high levels of control over both regioselectivity and stereoselectivity. rsc.org
For terminal alkynes, three different vinylsilane isomers can be formed: α, β-(Z), and β-(E). The choice of rhodium catalyst and, crucially, the ancillary ligands, can direct the reaction towards a specific isomer. rsc.org For instance, certain rhodium complexes modified with specific phosphine ligands like XantPhos have been shown to exhibit remarkable selectivity for the β-(Z) isomer. rsc.org Similarly, rhodium(I) catalysts based on N-heterocyclic carbene (NHC) ligands have also been developed for the selective synthesis of β-(Z)-vinylsilanes from linear aliphatic 1-alkynes. rsc.org The regioselectivity often arises from a complex interplay of electronic and steric factors during the migratory insertion of the alkyne into the rhodium-hydride or rhodium-silyl bond of the catalytic intermediate. acs.org
| Alkyne | Silane | Rhodium Catalyst System | Major Product Isomer | Reference |
|---|---|---|---|---|
| 1-Octyne | Triethoxysilane | Rh₂(OAc)₄/XantPhos | β-(Z)-Vinylsilane | rsc.org |
| Phenylacetylene | Triethylsilane | Rh(I)-NHC Complex | β-(Z)-Vinylsilane | rsc.org |
| 1-Hexyne | Dimethylphenylsilane | Rh(I)-NHC Complex | β-(Z)-Vinylsilane | rsc.org |
| Diphenylacetylene | Dimethylphenylsilane | Rh(I)-NHC Complex | (Z)-Vinylsilane (syn-addition) | rsc.org |
Cocyclization Reactions
Rhodium-catalyzed [2+2+2] cocyclization reactions are powerful, atom-economical processes for the construction of six-membered rings from unsaturated precursors like alkynes and alkenes. nih.govacs.org These reactions assemble complex carbo- and heterocyclic frameworks in a single step, making them highly attractive in synthesis. acs.org Rhodium catalysts are noted for their high activity and the ability to tune reactivity and selectivity through ligand modification. nih.gov
The generally accepted mechanism involves the oxidative coupling of two unsaturated components (e.g., two alkynes) to the rhodium(I) center, forming a five-membered rhodacyclopentadiene intermediate. nih.gov This intermediate then undergoes coordination and insertion of a third unsaturated molecule, followed by reductive elimination to release the six-membered ring product and regenerate the active Rh(I) catalyst. nih.gov
This strategy has been applied to the synthesis of a wide range of substituted benzenes and heterocycles. For example, the cyclotrimerization of yndiamides with alkynes, catalyzed by rhodium complexes, provides access to valuable nitrogen-containing molecules such as 7-aminoindolines and 1,2-dianilines. acs.orgnih.gov Similarly, the intermolecular cocyclization of 1,6-enynes with alkynes affords bicyclohexadiene derivatives efficiently and with high selectivity. researchgate.net
| Unsaturated Substrates | Rhodium Catalyst | Product Type | Reference |
|---|---|---|---|
| Yndiamide-containing diyne + Alkyne | Cationic Rh(I) complex | 7-Azaindoline | nih.gov |
| Yndiamide + Terminal Diyne | Cationic Rh(I) complex | 1,2-Dianiline derivative | nih.gov |
| 1,6-Enyne + Symmetrical Alkyne | Wilkinson's Catalyst [RhCl(PPh₃)₃] | Bicyclohexadiene | researchgate.net |
| Two Acetylene molecules + Nitrile | Wilkinson's Catalyst [RhCl(PPh₃)₃] | Pyridine (B92270) | nih.gov |
C-H Activation and Functionalization
The direct functionalization of otherwise inert C-H bonds is a central goal in modern organic synthesis, offering more efficient and environmentally benign routes to complex molecules. Rhodium catalysts, including systems derived from this compound, have emerged as powerful tools for a wide array of C-H activation reactions. A key strategy in this field is the use of directing groups, which coordinate to the metal center and position the catalyst in proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity. snnu.edu.cnnih.gov
Aliphatic C-H Bond Activation
While the activation of aliphatic C(sp³)–H bonds is challenging due to their high bond dissociation energies and steric hindrance, rhodium catalysts have been developed to achieve this transformation, typically in an intramolecular fashion. The use of directing groups is essential to overcome the inherent lack of reactivity. snnu.edu.cn
A prominent example is the rhodium(II)-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. nih.gov In this process, a substrate containing an aryl azide and an alkyl chain is treated with a rhodium(II) catalyst. The catalyst is believed to generate a reactive rhodium nitrene intermediate, which then inserts into a proximal C-H bond on the alkyl chain. This C-H insertion can occur at primary, secondary, or tertiary positions, leading to the formation of five- or six-membered nitrogen-containing heterocycles, such as indolines. The reaction proceeds through either a concerted insertion mechanism or a stepwise hydrogen-atom abstraction followed by radical recombination. nih.gov
| Substrate | Nitrogen Source | Rhodium Catalyst | Product | Reference |
|---|---|---|---|---|
| 2-Ethylphenyl azide | Internal (Aryl Azide) | Rh₂(OAc)₄ | Indoline | nih.gov |
| 2-Propylphenyl azide | Internal (Aryl Azide) | Rh₂(OAc)₄ | Tetrahydroquinoline | nih.gov |
Aromatic C-H Bond Functionalization
Aromatic C(sp²)–H functionalization is a highly developed area of rhodium catalysis. By tethering a directing group to an aromatic ring, chemists can selectively functionalize the C-H bond at the ortho position. nih.gov The catalytic cycle typically begins with the coordination of the directing group's heteroatom to the rhodium center, followed by C-H activation to form a five- or six-membered rhodacycle intermediate. nih.govresearchgate.net This intermediate can then react with a variety of coupling partners, such as alkenes, alkynes, or aryl halides, to form a new C-C or C-heteroatom bond. nih.gov
Recent advances have expanded the scope beyond simple ortho-functionalization. By designing more sophisticated directing group templates, researchers have achieved selective functionalization at the more remote meta and para positions. rsc.orgrsc.org For instance, rhodium(I) catalysis has been successfully employed for the meta-C–H alkynylation of arenes bearing a directing group. rsc.org Even more challenging is the para-selective C–H alkynylation of unbiased arenes, which has been accomplished using a specially designed D-shaped cyano-based template under rhodium catalysis. rsc.org These methods provide complementary strategies to traditional palladium-catalyzed approaches. rsc.org
Rhodium(III) catalysts are also widely used, often in oxidative C-H activation cycles. nih.govoup.com For example, the oxidative annulation of benzamides with alkynes, catalyzed by Rh(III), proceeds via C–H/N–H activation to construct isoquinolone skeletons. nih.gov
| Substrate/Directing Group | Coupling Partner | Regioselectivity | Product Type | Reference |
|---|---|---|---|---|
| Benzamide | Internal Alkyne | ortho | Isoquinolone | nih.gov |
| Phenylacetic acid derivative | Terminal Alkyne | meta | meta-Alkynylated arene | rsc.org |
| Arene with D-shaped template | Terminal Alkyne | para | para-Alkynylated arene | rsc.org |
| 2-Aryl-imidazole | Aryl bromide | ortho | ortho-Arylated arene | oup.com |
Asymmetric Catalysis Driven by this compound
This compound, with the chemical formula [Rh(COD)OH]₂, is a pivotal precursor in the realm of asymmetric catalysis. Its utility stems from the ease with which the hydroxide and cyclooctadiene (COD) ligands can be displaced by chiral ligands, thereby generating highly active and enantioselective catalytic species. This section explores the application of this rhodium dimer in several key asymmetric transformations.
Atroposelective Click Cycloaddition
The construction of axially chiral molecules is a significant challenge in organic synthesis. The rhodium-catalyzed atroposelective azide-alkyne cycloaddition (AAC), a type of "click" reaction, has emerged as a powerful tool for this purpose. In this context, this compound has proven to be a highly effective catalyst precursor.
In a notable study, the combination of [Rh(COD)OH]₂ with a chiral phosphoramidite ligand was found to be exceptionally efficient for the synthesis of atropisomeric triazoles. The reaction between an azide and an alkyne proceeded with high yield and excellent enantioselectivity. The screening of various rhodium and iridium precursors revealed that [Rh(COD)OH]₂ was superior in delivering the desired product in high yield and enantiomeric excess (ee). mtak.huresearchgate.net
The optimized conditions, employing [Rh(COD)OH]₂ and a specific Carreira-type ligand, (S)-L3, in dichloromethane (DCM), afforded the target triazole with 95% yield and 94% ee. mtak.hu This highlights the crucial role of the hydroxy dimer in achieving high levels of atroposelectivity in this click cycloaddition reaction. mtak.huresearchgate.net
| Entry | Catalyst Precursor | Ligand | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | [Ir(COD)Cl]₂ | (S)-L3 | DCM | 68 | 61 |
| 2 | [Rh(COD)Cl]₂ | (S)-L3 | DCM | 31 | 89 |
| 3 | [Rh(COD)OH]₂ | (S)-L3 | DCM | 95 | 94 |
| 4 | [Rh(COD)OH]₂ | (R)-L3 | DCM | 96 | -94 |
Enantioselective C-C Bond Activation
The activation of carbon-carbon (C-C) bonds is a frontier in organic synthesis, offering novel retrosynthetic disconnections. Rhodium(I) complexes have been instrumental in advancing this field, particularly in the enantioselective activation of strained ring systems like cyclobutanones.
While the direct application of this compound in this specific context has been shown to be less effective compared to its chloride counterpart for certain substrates, its role as a precursor and the influence of the COD ligand are of significant interest. In the enantioselective C-C bond activation of cyclobutanones for intramolecular carboacylation, the choice of the rhodium precursor is critical. For instance, in the reaction to form benzobicycloheptanones, [{Rh(cod)Cl}₂] in combination with the BINAP ligand provided excellent enantioselectivity. chimia.ch Conversely, the use of [{Rh(cod)OH}₂] or the cationic [{Rh(cod)}BF₄] was found to be detrimental to both the yield and the enantioselectivity of the reaction. chimia.ch
This finding underscores the subtle yet profound impact of the ancillary ligands on the rhodium center in tuning the catalytic activity and selectivity for C-C bond activation.
| Entry | Rhodium Source | Ligand | Yield (%) | er |
|---|---|---|---|---|
| 1 | [{Rh(cod)Cl}₂] | (S)-BINAP | 95 | 98.5:1.5 |
| 2 | [{Rh(cod)OH}₂] | (S)-BINAP | detrimental to yield and enantioselectivity | |
| 3 | [{Rh(cod)}BF₄] | (S)-BINAP | detrimental to yield and enantioselectivity |
Asymmetric Silylation
Asymmetric silylation has become an important transformation for the synthesis of chiral organosilicon compounds, which are valuable intermediates in organic synthesis. Rhodium catalysts, often derived from cyclooctadiene-ligated precursors, have been successfully employed in these reactions.
This compound has been identified as a highly efficient catalyst for the 1,4-hydrosilylation of α,β-unsaturated carbonyl compounds, leading to the formation of enolsilanes. scispace.com For example, the reaction of 2-cyclohexen-1-one with HSiMe(OEt)₂ in the presence of a catalytic amount of [Rh(OH)(cod)]₂ proceeded rapidly at room temperature to afford the corresponding enolsilane in high yield. scispace.com
While this specific example is not an asymmetric transformation, the high catalytic activity of the hydroxy dimer suggests its potential as a precursor for asymmetric silylation reactions when combined with suitable chiral ligands. In a related study on the enantioselective silylation of cyclopropyl C-H bonds, the closely related precursor [Rh(cod)Cl]₂ in combination with the (S)-DTBM-SEGPHOS ligand was used to achieve high yields and enantiomeric excesses. nih.gov
| Entry | α,β-Unsaturated Carbonyl Compound | Silane | Catalyst Loading (mol %) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Cyclohexen-1-one | HSiMe(OEt)₂ | 0.005 | 10 min | 97 |
| 2 | 2-Cyclopenten-1-one | HSiMe(OEt)₂ | 0.15 | 10 min | 99 |
| 3 | Carvone | HSiMe(OEt)₂ | 0.15 | 1 h | 99 |
Kinetic Resolution Processes
Kinetic resolution is a widely used method for the separation of enantiomers in a racemic mixture. Rhodium catalysts have been developed for various kinetic resolution processes, including those involving C-C bond activation and dynamic kinetic resolution of allenes.
In the context of kinetic resolution via Rh-catalyzed C-C activation of cyclobutanones, the nature of the diene ligand on the rhodium precursor has been shown to influence the reaction's efficiency. While ethylene and cyclooctene (COE) ligands provided excellent yields and enantioselectivity, the more strongly coordinating 1,5-cyclooctadiene (B75094) (COD) ligand led to much lower conversions. nih.gov This suggests that the dissociation of the diene ligand is a key step in the catalytic cycle, and the robust nature of the Rh-COD interaction can hinder the catalytic turnover.
However, in the dynamic kinetic resolution of racemic internal allenes, a rhodium catalyst generated from the related precursor [Rh(COD)Cl]₂ and a chiral DIOP ligand has been successfully employed. nih.gov This process allows for the synthesis of N-allylated triazoles and tetrazoles with simultaneous control of regioselectivity, enantioselectivity, and olefin geometry. nih.gov
| Entry | Allene Substrate | Nucleophile | Yield (%) | ee (%) | Selectivity (N¹/N²) |
|---|---|---|---|---|---|
| 1 | 1,3-Diphenylallene | Benzotriazole | 96 | 95 | 96:4 |
| 2 | 1,3-Di-p-tolylallene | Benzotriazole | 95 | 96 | 95:5 |
| 3 | 1,3-Di-n-butylallene | Benzotriazole | 75 | 97 | 91:9 |
Nitrile Hydration Catalysis
The hydration of nitriles to amides is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals and functional materials. While traditional methods often require harsh acidic or basic conditions, transition metal-catalyzed hydration offers a milder and more selective alternative. Rhodium(I) complexes, particularly those derived from cyclooctadiene precursors, have been shown to be effective catalysts for this transformation.
Rhodium(I) complexes of the type [RhCl(COD)(PR₃)] have been synthesized and evaluated as catalysts for the selective hydration of organonitriles in water. scispace.com Among various phosphine ligands screened, aminophosphines such as P(NMe₂)₃ led to the most active catalysts, promoting the hydration of a wide range of nitriles without the need for additives. scispace.com this compound serves as a convenient starting material for the synthesis of such catalytically active species.
The catalytic activity of these rhodium complexes is often quantified by the turnover frequency (TOF), which is the number of moles of product formed per mole of catalyst per hour. For the hydration of benzonitrile, rhodium(I)-N-heterocyclic carbene (NHC) complexes, which can be generated from rhodium-COD precursors, have demonstrated TOF values up to 276 h⁻¹. mtak.hu
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) |
|---|---|---|---|---|---|
| 1 | [RhCl(cod)(IMes)] | 60 | 1.5 | 79 | 105 |
| 2 | [RhCl(cod)(IMes)] | 80 | 1.5 | 98 | 131 |
| 3 | [RhCl(cod)(SIMes)] | 80 | 1.5 | 99 | 132 |
| 4 | [RhCl(cod)(IPr)] | 80 | 1.5 | 99 | 132 |
Mechanistic Investigations of Hydroxy Cyclooctadiene Rhodium I Dimer Catalysis
Elucidation of Catalytic Cycles
The catalytic cycles initiated by [Rh(OH)(cod)]2 are often multifaceted and substrate-dependent. A recurring theme in several proposed mechanisms is the in situ generation of a catalytically active rhodium-hydride (Rh-H) species. For instance, in olefin isomerization reactions, it is suggested that a coordinatively unsaturated Rh-H species is formed from [Rh(OH)(cod)]2 without the need for an external hydride source. researchgate.net The formation of this key intermediate has been substantiated by 1H NMR analysis and deuterium-labeling studies. researchgate.net
While a complete, universally accepted catalytic cycle for all [Rh(OH)(cod)]2-catalyzed reactions is not established, plausible pathways can be constructed based on well-understood organometallic principles and studies of closely related rhodium complexes. For example, in arylative cyclization reactions of alkynals with phenylboronic acid, where [Rh(OH)(cod)]2 is an effective catalyst, the cycle likely involves initial interaction of the rhodium complex with the boronic acid. acs.org
A generalized catalytic cycle for a rhodium-catalyzed transfer hydroarylation, which shares mechanistic features with reactions catalyzed by [Rh(OH)(cod)]2, has been elucidated through a combination of experimental and computational studies on a related [Rh(IPr*OMe)(COD)Cl] catalyst. nih.gov This cycle proceeds through four key stages:
Ligand Exchange: A dissociative exchange of the initial ligand (e.g., hydroxide (B78521) or chloride) with the alcohol substrate to generate a rhodium-alkoxide intermediate. nih.gov
β-Carbon Elimination: This is often the turnover-limiting step, where a C-C bond is cleaved to form a rhodium-aryl species and a ketone. nih.gov
Ketone Exchange: The product ketone is released and replaced by a substrate ketone molecule. nih.gov
Migratory Insertion: The coordinated ketone inserts into the rhodium-aryl bond, regenerating the rhodium-alkoxide intermediate, which can then re-enter the catalytic cycle. nih.gov
This symmetric and reversible cycle highlights the fundamental steps that are likely operative in many transformations catalyzed by rhodium(I)-COD complexes, including those initiated by [Rh(OH)(cod)]2.
Role of Monomeric vs. Dimeric Rhodium Species in Reaction Pathways
The dimeric structure of [Rh(OH)(cod)]2 raises the question of whether the catalytically active species is a monomer or a dimer. In many catalytic processes involving dimeric rhodium precatalysts, it is often proposed that the dimer cleaves to form a monomeric active species.
Kinetic studies of related rhodium-catalyzed reactions have provided insights into this aspect. For instance, a half-order dependence on the catalyst concentration can suggest an equilibrium between an inactive dimer and an active monomeric catalyst. nih.gov However, direct spectroscopic and diffusion-ordered NMR spectroscopy (DOSY) experiments on a rhodium-catalyzed transfer hydroarylation revealed that the resting state of the catalyst was monomeric, excluding the possibility of a simple dimer-monomer equilibrium being responsible for the observed kinetics in that specific system. nih.gov
A comparative study on different rhodium complexes in asymmetric 1,2- and 1,4-addition reactions found that monomeric complexes generally provided better yields. acs.org Conversely, dimeric species sometimes offered higher enantioselectivities in 1,2-additions, suggesting that the aggregation state of the catalyst can significantly influence both activity and selectivity. acs.org While these studies were not conducted with [Rh(OH)(cod)]2 specifically, they underscore the critical importance of the monomer-dimer equilibrium in rhodium catalysis. The dissociation of the [Rh(OH)(cod)]2 dimer is likely a prerequisite for entering the catalytic cycle, with the resulting monomeric rhodium-hydroxide species being the precursor to the active catalyst.
Identification of Active Catalytic Species and Resting States
The identification of the true active catalytic species and the catalyst's resting state is paramount for a complete mechanistic understanding. For reactions catalyzed by [Rh(OH)(cod)]2, particularly those involving isomerization, a coordinatively unsaturated rhodium-hydride species is considered the active catalyst. researchgate.net This species is generated directly from the precatalyst under the reaction conditions.
In other types of reactions, the active species is likely a monomeric Rh(I) complex that is formed upon cleavage of the dimeric precursor and subsequent ligand exchange with a substrate molecule. Computational studies on related [Rh(COD)]+ catalyzed (5+2) cycloadditions suggest that the catalyst resting state is the Rh-product complex, and steric repulsion between the ligand and the product can destabilize this state, thereby increasing catalytic efficiency. acs.orgelsevierpure.com
Spectroscopic studies are crucial for identifying resting states. In a detailed investigation of a rhodium-catalyzed transfer hydroarylation, in situ NMR monitoring identified an off-cycle intermediate with a chloride ligand as the resting state of the catalyst. nih.gov The characterization of such species helps to explain reaction kinetics and can lead to the development of more active catalytic systems by avoiding the formation of these less reactive states. nih.gov The specific nature of the active species and resting state in [Rh(OH)(cod)]2 catalysis is highly dependent on the reaction being performed, including the substrates, ligands, and solvents employed.
Elementary Steps in [Rh(OH)(cod)]2-Catalyzed Transformations
Ligand exchange is a fundamental and often initial step in catalytic cycles involving [Rh(OH)(cod)]2. The precatalyst must exchange one of its existing ligands (hydroxide or cyclooctadiene) for a substrate molecule to enter the catalytic cycle. The thermodynamics and kinetics of ligand exchange reactions involving cationic Rh-cod complexes are known to be crucial for their catalytic activity. nih.govacs.org These processes can occur through associative or dissociative pathways. In the context of [Rh(OH)(cod)]2, the cleavage of the hydroxide bridges is followed by coordination of the substrate. This can be a simple substitution or part of a more complex activation step, such as the reaction with a boronic acid in cross-coupling reactions. acs.org
β-Carbon elimination is a key C-C bond cleavage step in a variety of rhodium-catalyzed transformations. This process is the reverse of migratory insertion of an unsaturated group (like a ketone) into a metal-carbon bond. While thermodynamically less common than the related β-hydride elimination, it can be driven by factors such as the release of ring strain or the formation of a stable organic product and a strong metal-carbon bond.
In the context of a rhodium-catalyzed transfer hydroarylation, β-carbon elimination from a rhodium(I)-alkoxide intermediate was identified as the turnover-limiting step of the entire catalytic cycle. nih.gov This step involves the cleavage of a C(sp²)–C(sp³) bond in an unstrained alcohol, demonstrating that this elementary step is not limited to strained systems. nih.gov The partial decoordination of the COD ligand is thought to be necessary to create a vacant coordination site for the β-carbon elimination to occur. nih.gov
The general mechanism for β-elimination reactions requires an open coordination site on the metal and the ability of the M-C-C-X (where X is the group being eliminated) dihedral angle to become coplanar.
Table 1: Comparison of Catalytic Performance in Asymmetric Additions
| Catalyst Type | Reaction | Yield | Enantioselectivity (ee) |
|---|---|---|---|
| Monomeric Rh Complex | 1,4-Addition | Higher | Higher |
| Dimeric Rh Complex | 1,2-Addition | Lower | Higher |
| Monomeric Rh Complex | 1,2-Addition | Higher | Lower |
This table is a generalized representation based on findings from related rhodium systems. acs.org
Oxidative addition and reductive elimination are fundamental elementary steps in transition metal catalysis, involving changes in the oxidation state of the metal center by two units. In an oxidative addition, a substrate molecule adds to the metal center, breaking a bond within the substrate and forming two new bonds to the metal, thereby increasing the metal's oxidation state and coordination number. The reverse process is reductive elimination, where two ligands on the metal center couple and are eliminated as a single molecule, reducing the metal's oxidation state.
These steps are central to many cross-coupling reactions. For a Rh(I) catalyst like those derived from [Rh(OH)(cod)]2, a typical sequence in a cross-coupling cycle would involve the oxidative addition of an organic halide (R-X) to the Rh(I) center to form a Rh(III) intermediate. Following a transmetalation step (with, for example, an organoboron reagent), the final product is formed via reductive elimination of the two organic fragments from the Rh(III) center, which regenerates the active Rh(I) catalyst.
While detailed studies specifically demonstrating these steps with [Rh(OH)(cod)]2 are not abundant, the principles are well-established for Rh(I) catalysis. The feasibility of these steps depends on the electronic properties of the rhodium center and the nature of the substrates involved.
Table 2: Key Elementary Steps in Rhodium Catalysis
| Elementary Step | Change in Oxidation State | Change in Coordination Number | Description |
|---|---|---|---|
| Ligand Exchange | 0 | 0 | Replacement of one ligand by another. |
| β-Carbon Elimination | 0 | 0 | Cleavage of a C-C bond β to the metal center. |
| Oxidative Addition | +2 | +2 | Addition of a substrate to the metal, cleaving a bond in the substrate. |
| Reductive Elimination | -2 | -2 | Elimination of a product from the metal by coupling two ligands. |
Migratory Insertion Pathways
Migratory insertion represents a fundamental step in many catalytic cycles facilitated by hydroxy(cyclooctadiene)rhodium(I) dimer, [Rh(OH)(cod)]₂. This process involves the intramolecular transfer of a hydride, alkyl, or other X-type ligand to an adjacent, unsaturated L-type ligand, such as an alkene, alkyne, or carbon monoxide, within the coordination sphere of the rhodium center. The reaction results in the formation of a new anionic ligand where the two former ligands are combined.
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the migratory insertion of alkenes into rhodium-hydroxo (Rh-OH) bonds. These calculations show that the barriers for migratory insertion into Rh-OH and rhodium-amido (Rh-NH₂) bonds are notably lower than those for insertion into a rhodium-methyl (Rh-CH₃) bond. acs.orgnih.gov This suggests that the insertion of an alkene into the Rh-OH bond, a key step after the initial formation of a rhodium hydroxide species from [Rh(OH)(cod)]₂, is a kinetically favorable process. The mechanism is understood to proceed through a metallacycle transition state. acs.orgnih.gov
The electronic properties of ancillary ligands and the polarity of the Rh-X bond play a crucial role in dictating the rate and regioselectivity of migratory insertion. acs.orgrsc.org For instance, in the insertion of propene, a preference for 1,2-insertion over 2,1-insertion is observed, and the energy difference between these two pathways increases in the order X = CH₃ < NH₂ < OH. nih.gov This trend correlates with the increasing polarity of the C-X bond and the greater stability of the linear 1,2-insertion product. nih.gov Furthermore, studies on related rhodium(I) alkoxo alkene complexes show that less electron-donating ancillary ligands and ligands with larger bite angles tend to accelerate the rate of migratory insertion into the rhodium-oxygen bond. rsc.orgresearchgate.net
| Migrating Group (X) | Alkene | Insertion Type | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| -OH | Ethylene | N/A | Lower than for X = CH₃ | acs.orgnih.gov |
| -OH | Propene | 1,2-insertion | Lower than 2,1-insertion | nih.gov |
| -OH | Propene | 2,1-insertion | Higher than 1,2-insertion | nih.gov |
| -CH₃ | Propene | 1,2-insertion | Lower than 2,1-insertion | nih.gov |
| -NH₂ | Propene | 1,2-insertion | Lower than 2,1-insertion | nih.gov |
Kinetic Studies of [Rh(OH)(cod)]₂-Catalyzed Reactions
Kinetic analysis is a powerful tool for elucidating the mechanisms of reactions catalyzed by rhodium complexes derived from precursors like [Rh(OH)(cod)]₂. By systematically varying the concentrations of the catalyst, substrates, and other additives, researchers can determine the reaction order with respect to each component, identify the rate-determining step, and detect potential catalyst inhibition or deactivation pathways. nih.govacs.org
For many rhodium-catalyzed reactions, a key objective of kinetic studies is to identify the turnover-limiting step of the catalytic cycle. acs.org For example, in a rhodium-catalyzed transfer hydroarylation, systematic mechanistic studies involving kinetic analysis identified β-carbon elimination as the turnover-limiting step. nih.govacs.org In other systems, such as certain C-H functionalization reactions, the carbene insertion into a C-H bond was found to be rate-determining. nih.gov Such findings are crucial for rationally optimizing reaction conditions to improve catalyst efficiency and turnover numbers. nih.govfigshare.com
Kinetic studies have also revealed that the reaction rate can have a complex dependence on reactant concentrations. It is not uncommon to observe zero-order kinetics with respect to one of the substrates, particularly if it is present in large excess and its binding to the catalyst is not rate-limiting. nih.gov Conversely, a first-order dependence on the catalyst concentration is often observed. nih.gov These experimental observations help to validate or refute proposed catalytic cycles derived from stoichiometric experiments and computational modeling.
| Kinetic Parameter | Observation | Implication for Mechanism | Reference |
|---|---|---|---|
| Reaction Order in Catalyst | Typically first-order | The reaction rate is directly proportional to the concentration of the active catalyst. | nih.gov |
| Reaction Order in Substrate A | Can be positive, zero, or negative | Indicates whether substrate A is involved in the rate-determining step. Zero-order suggests it is not, or that the catalyst is saturated. | nih.gov |
| Reaction Order in Substrate B | Variable | Provides information on the role of substrate B in the turnover-limiting step. | nih.gov |
| Product Inhibition | Sometimes observed | The product may coordinate to the catalyst, forming an inactive or less active species. | nih.gov |
Transition State Analysis
Transition state analysis, primarily through computational methods like DFT, provides a molecular-level understanding of the key steps in catalytic cycles involving [Rh(OH)(cod)]₂. By calculating the potential energy surface of a reaction, researchers can identify the structures and energies of transition states (TS) and intermediates, thereby mapping the most favorable reaction pathway.
For the crucial migratory insertion step, computational studies have detailed the transition state geometries. For the insertion of an alkene into a Rh-OH bond, the transition state involves the formation of a four-membered metallacycle. acs.orgnih.gov The calculated activation free energy for the migratory insertion of an alkene moiety into a rhodium–alkoxo bond in a model system was found to be approximately 20.5 kcal/mol, which aligns well with values reported for insertions into rhodium hydroxo complexes. nih.gov The degree of Rh-X bonding in the transition state is a key factor controlling the energy barrier; a higher bond order in the transition state often correlates with a lower activation energy. acs.orgnih.gov
These computational analyses also shed light on the role of ancillary ligands, such as the cyclooctadiene (cod) ligand initially present in the precatalyst. Calculations often show that partial or full dissociation of the cod ligand is necessary to create a vacant coordination site for subsequent steps like β-carbon elimination or substrate binding. nih.govacs.org The transition states are therefore modeled with varying degrees of cod coordination (e.g., monodentate vs. fully dissociated) to find the lowest energy pathway. nih.gov
| Species | Description | Calculated Energy (kcal/mol) | Reference |
|---|---|---|---|
| TS1a | β-Carbon Elimination Transition State (monodentate COD) | 28.7 | nih.gov |
| TS1b | β-Carbon Elimination Transition State (no COD) | 29.8 | nih.gov |
| TS2a | Migratory Insertion Transition State (monodentate COD) | 30.5 | nih.gov |
| TS2b | Migratory Insertion Transition State (no COD) | 31.9 | nih.gov |
| INT-A | Rhodium Alkyl Intermediate (post-insertion) | +7.7 (relative to starting complex) | nih.gov |
Ligand Design and Modulation in Hydroxy Cyclooctadiene Rhodium I Dimer Systems
Impact of Ancillary Ligands on Catalytic Performance
Ancillary ligands play a crucial role in modulating the catalytic activity of rhodium complexes derived from [Rh(OH)(cod)]2. The nature of the ligand directly influences the stability of catalytic intermediates and the energetics of key elementary steps such as oxidative addition and reductive elimination. The choice of ligand, ranging from phosphines to dienes, can dramatically alter reaction rates and product selectivity.
For instance, in rhodium-catalyzed 1,4-arylation reactions, the substituents on chiral diene ligands were found to have a pronounced effect on catalytic performance. When a 2,5-dibenzyl substituted tetrahydropentalene ligand was used with a rhodium(I) catalyst, the reaction achieved up to 99% enantiomeric excess (ee). acs.org However, replacing the benzyl (B1604629) groups with phenyl substituents rendered the ligand prone to racemization through a rhodium-mediated 1,3-hydride shift, highlighting the subtle but critical impact of ligand structure on catalyst stability and performance. acs.org
The following table summarizes the effect of different ancillary ligands on the performance of rhodium catalysts in selected reactions.
| Reaction Type | Rhodium Precursor | Ancillary Ligand | Key Finding | Reference |
|---|---|---|---|---|
| Asymmetric 1,4-Arylation | - | 2,5-Dibenzyl-tetrahydropentalene | High enantioselectivity (up to 99% ee) was achieved. | acs.org |
| Asymmetric 1,4-Arylation | - | 2,5-Diphenyl-tetrahydropentalene | Ligand was prone to racemization, leading to loss of chirality. | acs.org |
| (5+2) Cycloaddition | [Rh(COD)]+ | Cyclooctadiene (COD) | Bulky ligand accelerates the reaction by destabilizing the catalyst resting state. | nih.govacs.org |
| Conjugate Addition | [Rh(OH)(cod)]2 | DPPBenzene | Effectively promotes the addition of perfluoroarenes to enones. | researchgate.net |
Chiral Ligand Architectures for Asymmetric Induction
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and [Rh(OH)(cod)]2 is a key precursor for generating highly effective asymmetric catalysts. The combination of this rhodium dimer with meticulously designed chiral ligands enables exquisite control over the stereochemical outcome of a reaction. Chiral dienes and phosphorus-based ligands are among the most successful classes of ligands for this purpose. acs.org
A notable application is the atroposelective click cycloaddition of azides and alkynes. Researchers found that while iridium-based catalysts gave moderate results, the combination of [Rh(COD)OH]2 with a chiral phosphoramidite (B1245037) ligand delivered the desired triazole product in excellent yield and enantioselectivity (95% yield, 94% ee). researchgate.net This demonstrates the superior efficacy of the rhodium hydroxyl dimer in specific asymmetric transformations.
Chiral diene ligands have also proven exceptionally effective. In the asymmetric arylative cyclization of alkynals, a catalyst generated from [Rh(OH)(cod)]2 and a C2-symmetric chiral bicyclo[2.2.2]octadiene ligand successfully produced the cyclized product with high stereocontrol. acs.org Similarly, chiral dienes derived from inexpensive terpenes like (R)-α-phellandrene have been shown to provide exceptionally high enantioselectivities (over 99% ee) in rhodium-catalyzed conjugate addition reactions of arylboronic acids to enones. nih.gov The development of synthetic routes to new C2 symmetric COD ligands via rhodium-catalyzed C-H functionalization is expanding the toolbox for asymmetric catalysis, with these new ligands showing promise in conjugate additions. chemrxiv.org
The table below presents selected examples of chiral ligands used with [Rh(OH)(cod)]2 and their performance in asymmetric catalysis.
| Reaction Type | Chiral Ligand Type | Specific Ligand | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Atroposelective Click Cycloaddition | Phosphoramidite | Carreira-type (S)-L3 | 95% | 94% | researchgate.net |
| Arylative Cyclization of Alkynal | Diene | C2-symmetric bicyclo[2.2.2]octadiene | 76% | - | acs.org |
| Conjugate Addition | Diene | Bicyclo[2.2.2]octadiene from (R)-α-phellandrene | >95% | >99% | nih.gov |
| Conjugate Addition | Diene | C2 symmetric COD derivative | up to 84% | up to 76% | chemrxiv.org |
Hemilabile Ligand Systems in [Rh(OH)(cod)]2 Catalysis
Hemilabile ligands, which contain both a strong, anchoring donor and a weak, dissociable donor, are powerful tools in catalysis. The reversible dissociation of the weak donor creates a transient vacant coordination site on the metal center, facilitating substrate binding and subsequent catalytic steps. This dynamic behavior can enhance catalytic performance by stabilizing unsaturated intermediates and influencing reaction pathways. acs.org
While many studies on hemilabile ligands in rhodium catalysis employ the chloro-dimer, [Rh(cod)Cl]2, as the starting material, the principles are directly applicable to systems derived from [Rh(OH)(cod)]2. acs.orgnih.gov For example, rhodium(I) complexes with hemilabile N-heterocyclic carbene (NHC) ligands featuring a thioether functional group have been developed. acs.org Similarly, cationic rhodium(I) complexes containing phosphine (B1218219) ligands with pendant alkoxo or amino groups have been synthesized and tested in oxidative amination reactions. csic.es The dynamic coordination of these heteroditopic ligands has been shown to enhance catalytic performance by creating the necessary vacant sites for catalysis to proceed efficiently. acs.org
The general strategy involves reacting [Rh(OH)(cod)]2 with the hemilabile ligand to generate a catalytically active species where the hemilabile arm can dissociate to open a coordination site. This approach has been particularly effective in reactions like alkyne hydrosilylation, where picolyl-NHC ligands with a weakly bound pyridine (B92270) fragment lead to high catalytic activity. acs.org The ability of the ligand to temporarily detach and re-coordinate is key to the catalyst's efficiency.
Directing Group Strategies in C-H Functionalization
The selective functionalization of otherwise inert C-H bonds is a primary goal of modern synthetic chemistry, offering a more atom- and step-economical approach to molecule construction. nih.gov A prevalent and powerful strategy to control the regioselectivity of these reactions is the use of directing groups. A directing group is a functional group within the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and thereby ensuring its selective activation. rsc.orgsigmaaldrich.com
Rhodium catalysts are highly effective in directing group-assisted C-H functionalization. nih.gov The precursor [Rh(OH)(cod)]2 has proven to be a competent source of the active rhodium catalyst for such transformations. In a protocol for the enantiospecific synthesis of planar chiral rhodium complexes via C-H activation, [Rh(OH)(cod)]2 was shown to be an effective precursor, providing the desired product in 70% yield and with greater than 99% enantiospecificity. nih.gov Notably, it outperformed its chloride-bridged counterpart, [Rh(COD)Cl]2, which was completely inactive under the same conditions, highlighting the beneficial role of the hydroxide (B78521) ligand in facilitating the C-H activation step. nih.gov
Directing group strategies enable functionalization at positions that are typically difficult to access, such as the meta and para positions of aromatic rings. rsc.orgrsc.org For instance, a nitrile-containing directing group has been used to guide a Rh(I) catalyst to perform a meta-C–H alkynylation. rsc.org This level of control is achieved through the formation of a key metallacyclic intermediate, which is a common feature in heteroatom-directed C-H activation pathways. nih.gov The interplay between the directing group, the ligand on the rhodium catalyst, and the reaction conditions dictates the outcome of the functionalization.
Computational Chemistry Approaches in Hydroxy Cyclooctadiene Rhodium I Dimer Research
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational research on rhodium catalysis, enabling the detailed mapping of reaction pathways. By calculating the potential energy surface, DFT can identify the most plausible mechanism for a given transformation.
Research utilizing precursors like Hydroxy(cyclooctadiene)rhodium(I) dimer has leveraged DFT to elucidate complex catalytic cycles. For instance, in a rhodium-mediated bicyclization, DFT calculations were performed on a (Xantphos)Rh(I)-OH complex, a close analogue to the active species generated from the dimer. These calculations detailed the reaction energy profile, starting from the initial binding of the substrate to the rhodium complex, through dehydration to form an alkoxide intermediate, and culminating in the final product. Similarly, DFT computations at the M05-2X level have been used to explore Rh(I)-catalyzed isomerizations. These studies revealed that the stability of different rhodium-substrate coordination complexes and the energy barriers of subsequent rearrangement steps are key to understanding the reaction's progression. nih.govnih.gov
A common theme in these studies is the step-by-step elucidation of the catalytic cycle. DFT is used to model fundamental steps such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination. For example, a combined experimental and computational study of a rhodium-catalyzed transfer hydroarylation, which can use [Rh(COD)Cl]₂ as a precatalyst, proposed a detailed catalytic cycle. DFT calculations provided energy profiles for key events, including the decoordination of the cyclooctadiene (COD) ligand to create an open coordination site and the subsequent β-carbon elimination, which was identified as the turnover-limiting step. nih.gov
The table below presents a simplified, representative example of data obtained from a DFT study on a catalytic cycle, illustrating the relative free energies of intermediates and transition states.
| Step | Species | Description | Calculated Relative Free Energy (kcal/mol) |
|---|---|---|---|
| 1 | Reactant + Catalyst | Initial state | 0.0 |
| 2 | Intermediate 1 | Substrate Coordination | -5.2 |
| 3 | TS1 | Oxidative Addition | +15.9 |
| 4 | Intermediate 2 | Hexacoordinate Rh-complex | +3.9 |
| 5 | TS2 | Migratory Insertion (Rate-Determining) | +21.5 |
| 6 | Intermediate 3 | Post-Insertion Intermediate | -11.0 |
| 7 | TS3 | Reductive Elimination | +18.3 |
| 8 | Product + Catalyst | Final state | -25.0 |
Molecular Dynamics Simulations of Catalyst Behavior
While DFT is excellent for mapping static energy profiles, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of catalysts over time. MD simulations model the movement of atoms and molecules, providing insights into catalyst flexibility, conformational changes, and interactions with the solvent environment.
For complex systems like rhodium catalysts, performing MD simulations with quantum mechanical accuracy, known as ab initio molecular dynamics (AIMD), is computationally demanding but highly informative. acs.org These methods can capture the dynamic nature of the catalyst under reaction conditions, including the subtle interplay between the catalyst, substrates, and solvent molecules that can influence the reaction outcome. ornl.gov
Although specific MD simulation studies focusing exclusively on this compound are not widely documented, the technique's potential is recognized. For instance, in studies of catalysis in structured solvents, it has been suggested that MD simulations could provide precise information about the catalyst's location and behavior on a molecular level. The challenge often lies in developing accurate force fields—the set of parameters describing the potential energy of the system—for transition metal complexes, which often requires bespoke parameterization derived from quantum mechanical calculations.
The dynamic nature of Rh-COD complexes has been observed experimentally, showing phenomena like ligand exchange and rapid equilibria in solution, which are prime candidates for investigation via MD simulations. nih.govrsc.org Such simulations could visualize the process of ligand dissociation, substrate binding, and the conformational flexibility of the entire catalytic complex throughout the reaction, complementing the static picture provided by DFT.
Prediction of Selectivity and Reactivity
A significant application of computational chemistry in catalysis is the prediction of reactivity and selectivity (e.g., regioselectivity, chemoselectivity, and enantioselectivity). By comparing the activation energies of different possible reaction pathways, researchers can predict which product is likely to form.
For catalysts derived from Rh(I)-COD precursors, DFT calculations have been successfully used to build predictive models for regioselectivity in reactions like (5+2) cycloadditions. nih.gov These models analyze the subtle balance of several factors:
Steric Effects : Repulsions between the substrate and the ligands on the rhodium center can favor one transition state over another. The bulky COD ligand itself can sterically influence the approach of the substrate.
Electronic Effects : The electronic properties of the substrate and ligands play a crucial role. For example, d → π* backbonding interactions between the rhodium metal center and an alkyne substrate can stabilize a particular transition state, thereby directing selectivity. nih.gov
Noncovalent Interactions : Dispersion forces, such as π-π and C-H/π interactions between the substrate and ligands, can significantly influence the transition state energies and, consequently, the selectivity.
In one study, computational predictions were used to guide the rational design of a chiral cyclopentadienyl (B1206354) ligand for a rhodium catalyst generated from [Rh(COD)OH]₂. By computationally screening modifications to the ligand structure, researchers were able to optimize both reactivity and enantioselectivity for an asymmetric C-H functionalization reaction. cnr.it Similarly, DFT was used to understand the positional selectivity of a C-C bond cleavage event, providing insight into why one bond is cleaved in preference to another. nih.gov
The following table shows representative data from a computational study comparing predicted product ratios based on calculated energy differences with experimentally observed ratios.
| Substrate | Catalyst System | Calculated ΔΔG‡ (kcal/mol) | Predicted Product Ratio (A:B) | Experimental Product Ratio (A:B) |
|---|---|---|---|---|
| Alkyne 1 | [Rh(COD)]+ | 1.5 | 12:1 | 10:1 |
| Alkyne 2 | [Rh(COD)]+ | 0.8 | 4:1 | 3:1 |
| Alkyne 3 | [Rh(CO)₂Cl] | 2.5 | >50:1 | >50:1 |
| Alkyne 4 | [Rh(COD)]+ | -0.5 | 1:2.3 | 1:3 |
Elucidation of Electronic Structures and Metal-Ligand Interactions
Understanding the electronic structure of a catalyst and its intermediates is fundamental to explaining its reactivity. DFT calculations provide detailed information about molecular orbitals, charge distribution, and the nature of chemical bonds within the rhodium complex.
For complexes containing the Rh(I)-COD fragment, computational studies have analyzed the metal-ligand interactions in detail. DFT can be combined with methods like Natural Bond Orbital (NBO) analysis to quantify the nature of the bonding. For example, investigations into rhodium complexes with phosphine-thioether ligands synthesized from [RhCl(diene)]₂ used DFT to confirm a square planar geometry where the diene, chlorine, and phosphorus atoms are in the coordination sphere. The calculations also showed that a second, five-coordinate isomer was energetically accessible.
Analysis of the electronic structure helps rationalize observed reactivity. For instance, the strength of the interaction between the rhodium d-orbitals and the π-orbitals of the coordinated olefins (both the COD ligand and the substrate) can be calculated. In mechanistic studies, the analysis of frontier molecular orbitals (HOMO and LUMO) of the catalyst and substrate can explain their reactivity and the favorability of certain reaction pathways. Computational studies on dirhodium complexes have investigated bond lengths, spin densities on the metal centers, and the degree of delocalization of unpaired electrons in radical intermediates, providing a complete picture of the electronic environment during catalysis.
Virtual Screening for Novel Ligands and Substrates
The rational design of new catalysts can be significantly accelerated by computational or "virtual" screening. This approach involves building a digital library of potential ligands or substrates and using computational methods to predict their performance, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing.
While large-scale virtual screening has been more commonly applied in drug discovery, its principles are increasingly being adapted for catalyst development. For rhodium catalysis, this could involve:
Ligand Library Generation : Creating a virtual library of diverse ligands (e.g., phosphines, N-heterocyclic carbenes) with varying steric and electronic properties.
Automated Docking/Modeling : Computationally replacing the ancillary ligands on a rhodium-COD core with candidates from the library.
Performance Prediction : Using DFT or quantitative structure-activity relationship (QSAR) models to rapidly calculate a key performance metric for each hypothetical catalyst, such as the energy barrier for the rate-determining step of a target reaction.
A related approach involves creating a "catalyst map" based on DFT-calculated parameters. In one study on dirhodium(II) catalysts, a database was developed by calculating key steric and electronic properties for a range of catalysts. Principal component analysis was then used to map the catalyst space, which helped in selecting effective screening sets and rationalizing observed trends in reactivity and selectivity. This data-led approach moves beyond trial-and-error discovery and towards predictive, rational catalyst optimization.
Advanced Characterization Techniques for Hydroxy Cyclooctadiene Rhodium I Dimer Catalytic Cycles
In situ NMR Spectroscopy for Reaction Monitoring
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of catalytic reactions in real-time. By acquiring NMR spectra directly from the reaction mixture, it is possible to identify and quantify reactants, intermediates, and products as the reaction proceeds. This technique is particularly useful for studying the catalytic cycles of rhodium complexes, including those derived from hydroxy(cyclooctadiene)rhodium(I) dimer.
In a typical in situ NMR experiment for a reaction catalyzed by [Rh(OH)(cod)]2, the reaction is carried out within an NMR tube. Isotopically labeled substrates or ligands can be employed to facilitate the detection and characterization of transient species. For instance, 13C-labeling of a ligand can allow for the observation of its coordination to the rhodium center and any subsequent transformations. acs.org The monitoring of changes in chemical shifts, coupling constants, and signal intensities provides a wealth of information about the dynamic processes occurring in the catalytic cycle. acs.org
Detailed mechanistic studies on related rhodium-catalyzed reactions have successfully utilized in situ NMR to identify catalyst resting states and key intermediates. nih.gov For example, in a rhodium-catalyzed transfer hydroarylation, in situ1H and 13C{1H} NMR monitoring at elevated temperatures allowed for the identification of the catalyst's resting state. acs.orgnih.gov The use of parahydrogen-induced polarization (PHIP) in NMR studies of hydrogenation reactions with rhodium catalysts has also been shown to significantly enhance the signals of reaction products, providing insights into the mechanism of hydrogen addition. researchgate.netrsc.org
Table 1: Representative 13C NMR Data for a Rhodium Carbene Complex Resting State
| Species | 13C Chemical Shift (ppm) | 1JC-Rh (Hz) |
| Resting State 1 (RS-1) | 186.2 | 52.1 |
| Resting State 3 (RS-3) | 188.7 | 54.6 |
This data is representative of a rhodium-NHC complex and illustrates the type of information obtainable from in situ NMR studies. acs.orgnih.gov
X-ray Absorption Spectroscopy (XAS) for Active Site Characterization
X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local electronic and geometric structure of a metal center in a catalyst. XAS is particularly well-suited for studying the active site of rhodium catalysts under reaction conditions, as it does not require crystalline samples and can be applied to species in solution or supported on a solid matrix. mdpi.com The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES provides information about the oxidation state and coordination geometry of the rhodium center. mpg.de Changes in the position and shape of the absorption edge can be correlated with changes in the electronic structure of the rhodium atom during the catalytic cycle. spring8.or.jp For instance, the oxidation of Rh(I) to Rh(III) would be observable as a shift in the absorption edge to higher energy.
EXAFS, on the other hand, provides information about the local coordination environment of the rhodium atom, including the types of neighboring atoms, their distances, and coordination numbers. By analyzing the EXAFS data, it is possible to track changes in the catalyst structure, such as ligand association or dissociation, and the formation of new bonds between the rhodium center and the substrate. mpg.de In situ XAS studies have been instrumental in characterizing the dynamic behavior of rhodium species in various catalytic reactions, including the interconversion between nanoparticles and single atoms during CO oxidation. nih.gov
Table 2: Representative EXAFS Fitting Parameters for a Rhodium Single-Atom Catalyst
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) |
| Rh-O | 2.6 ± 0.3 | 2.05 ± 0.02 |
| Rh-Rh | 4.7 ± 0.7 | 2.68 ± 0.02 |
| Rh-Cu | 1.8 ± 0.4 | 2.55 ± 0.02 |
This data is for a copper-supported rhodium catalyst and demonstrates the structural information that can be extracted from EXAFS analysis. mpg.de
Mass Spectrometry Techniques in Mechanistic Studies
Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has emerged as a powerful tool for the detection and characterization of catalytic intermediates. ESI is a soft ionization technique that allows for the transfer of charged species from solution to the gas phase with minimal fragmentation, making it ideal for studying organometallic complexes involved in catalysis. acs.org
By directly sampling the reaction mixture, ESI-MS can provide a "snapshot" of the species present at any given time. This allows for the identification of key intermediates that may be present in very low concentrations and have short lifetimes. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the detected ions, providing valuable structural information and confirming their identity. nih.gov
ESI-MS has been successfully applied to elucidate the mechanisms of various rhodium-catalyzed reactions, such as [2+2+2] cycloadditions and hydrogenation. nih.govresearchgate.net In these studies, ESI-MS has enabled the direct observation of nearly all proposed catalytic intermediates, providing strong experimental support for the theoretically predicted reaction pathways. nih.gov
X-ray Diffraction Analysis of Catalyst Structures
While XRD is typically performed on stable, crystalline compounds, it can also be used to characterize key intermediates that can be isolated and crystallized from a reaction mixture. The crystal structure of such an intermediate can provide definitive proof of its existence and offer insights into its role in the catalytic cycle.
Studies on various rhodium-cyclooctadiene complexes have utilized XRD to characterize their solid-state structures. acs.orgnih.gov For instance, the crystal structure of [Rh(COD)Cl]2 has been determined, revealing its dimeric nature and the coordination environment of the rhodium centers. rsc.orgucl.ac.uk In situ XRD can also be employed to study structural changes in heterogeneous catalysts under reaction conditions. nih.gov
Table 3: Selected Crystallographic Data for [Rh(COD)Cl]2
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.012 |
| b (Å) | 12.345 |
| c (Å) | 13.678 |
| β (°) | 91.23 |
Data is for a representative monoclinic polymorph of a related rhodium-cyclooctadiene complex. ucl.ac.uk
Infrared (IR) Spectroscopy for Mechanistic Insights
Infrared (IR) spectroscopy is a versatile technique for identifying functional groups and probing the bonding within a molecule. In the context of catalysis, in situ IR spectroscopy can be used to monitor the formation and consumption of species throughout a reaction by observing changes in their characteristic vibrational frequencies.
This technique is particularly sensitive to changes in the coordination environment of the rhodium center. For example, the binding of a substrate or the dissociation of a ligand will result in changes in the IR spectrum that can be used to track these processes. The carbonyl stretching frequencies of rhodium-carbonyl complexes are particularly diagnostic of the electronic environment of the metal center. remspec.com
In situ Fourier Transform Infrared (FTIR) spectroscopy has been widely used to study the mechanisms of rhodium-catalyzed reactions, such as hydroformylation. rsc.orgrsc.org These studies have allowed for the identification of key intermediates, such as rhodium-hydrido-carbonyl species, and have provided insights into the effects of reaction conditions on the catalyst speciation. remspec.com Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is another powerful IR technique used to study catalysts, particularly in the context of heterogeneous catalysis, to characterize the speciation of rhodium and the adsorption of molecules like CO. nih.gov
Table 4: Representative IR Frequencies for Rhodium Carbonyl Species in Hydroformylation
| Species | ν(CO) (cm-1) | ν(Rh-H) (cm-1) |
| HRh(CO)L3 | 1964 | 2041 |
| HRh(CO)2L2 | 2010, 2075 | 2025 |
This data is for a rhodium phosphine (B1218219) complex in supercritical CO2 and is illustrative of the data obtained from in situ IR spectroscopy. remspec.com L represents a phosphine ligand.
Industrial and Sustainable Chemistry Perspectives
Scalability of [Rh(OH)(cod)]₂-Catalyzed Processes
The transition from laboratory-scale reactions to large-scale industrial production presents numerous challenges, including catalyst stability, activity, cost, and the feasibility of product separation. While specific large-scale industrial applications exclusively using [Rh(OH)(cod)]₂ are not extensively documented in publicly available literature, its characteristics suggest significant potential for scalability.
Rhodium(II) carboxylates, for which rhodium(III) salts are precursors, are noted as important catalysts for challenging carbene-, nitrene-, and oxo-transfer reactions in industrial production. acs.org The development of efficient synthesis protocols for such rhodium catalysts is crucial for their application on a process scale. acs.org
The high efficiency of rhodium catalysts, in general, is a key advantage for industrial applications. catalysis.blog Many reactions catalyzed by rhodium complexes can be performed under mild conditions, which can lead to reduced energy consumption and enhanced safety on an industrial scale. catalysis.blog For instance, [Rh(OH)(cod)]₂ has demonstrated high efficiency in atroposelective click cycloadditions, providing excellent yields under mild conditions, a process that is noted to be scalable. researchgate.net
Furthermore, rhodium-catalyzed processes like hydroformylation have been successfully implemented on an industrial scale for smaller olefins. researchgate.net While challenges remain for larger, less soluble olefins, research into solutions like specialized solvent systems indicates ongoing efforts to broaden the industrial applicability of rhodium catalysis. researchgate.net The development of robust rhodium catalysts that can be easily separated and recycled is a critical factor for scalability, directly impacting the economic viability of a process. researchgate.net
Green Chemistry Principles in Rhodium Catalysis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Catalysis is a fundamental pillar of green chemistry, and processes involving [Rh(OH)(cod)]₂ and other rhodium catalysts often align with several key principles.
Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Rhodium-catalyzed reactions, such as allylic additions and hydroformylation, are often cited as examples of atom-economic processes that create complex molecules efficiently. nih.govnumberanalytics.comnumberanalytics.comgoogle.com
Catalysis: The use of catalysts like [Rh(OH)(cod)]₂ is inherently a green practice. Catalysts enable reactions to proceed with higher efficiency and selectivity under milder conditions, reducing energy consumption and the formation of unwanted byproducts. catalysis.bloggreenchemistry-toolkit.org The high turnover numbers and frequencies often exhibited by rhodium catalysts underscore their efficiency. catalysis.blog
Safer Solvents and Auxiliaries: A significant trend in green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Research has shown the viability of conducting rhodium-catalyzed asymmetric conjugate additions in water at room temperature, completely avoiding organic solvents. nih.gov
The table below summarizes how rhodium catalysis, including processes potentially utilizing [Rh(OH)(cod)]₂, aligns with select principles of green chemistry.
| Green Chemistry Principle | Application in Rhodium Catalysis |
| Atom Economy | Rhodium-catalyzed addition reactions often incorporate a high percentage of reactant atoms into the final product. nih.govnumberanalytics.com |
| Catalysis | [Rh(OH)(cod)]₂ and other rhodium complexes act as highly efficient catalysts, enabling reactions with small catalyst quantities. catalysis.blogresearchgate.net |
| Safer Solvents | Development of water-based systems for rhodium-catalyzed reactions eliminates the need for volatile organic solvents. nih.gov |
| Energy Efficiency | Many rhodium-catalyzed reactions proceed under mild conditions, reducing overall energy consumption. catalysis.blog |
Catalyst Recovery and Reusability Considerations
Rhodium is a rare and expensive precious metal, making the recovery and recycling of rhodium catalysts a critical factor for both economic and environmental sustainability. dntb.gov.uadfpmr.com Recovering rhodium from spent catalysts reduces the need for mining, which is an energy-intensive process with a significant environmental footprint, including habitat destruction and pollution. dfpmr.commgsrefining.com Recycling also consumes significantly less energy compared to primary production from ores. dfpmr.comrecohub.comcertifiedsurplusmetals.com
Several methods have been developed for recovering rhodium from spent catalysts, which can be broadly categorized into pyrometallurgical and hydrometallurgical processes. dntb.gov.uamdpi.comresearchgate.net
Pyrometallurgy involves high-temperature processes like incineration and plasma melting to separate the precious metals from the catalyst support. mdpi.comresearchgate.net This method can achieve high recovery rates and is widely used in industry, but it is energy-intensive and requires significant capital investment. dntb.gov.uamdpi.com
Biosorption is an emerging, cost-effective, and environmentally friendly approach that uses biological materials to recover rhodium. dntb.gov.uaresearchgate.net
Immobilization of rhodium catalysts on solid supports, such as polymers or graphene oxide, is another strategy to facilitate easy separation and recycling. researchgate.netresearchgate.netrsc.org This approach allows the catalyst to be easily filtered from the reaction mixture and reused in subsequent cycles, often without a significant loss of activity. researchgate.netrsc.org
The following table compares different rhodium recovery techniques.
| Recovery Method | Description | Advantages | Disadvantages |
| Pyrometallurgy | High-temperature smelting and enrichment processes. mdpi.comresearchgate.net | High recovery rates, large capacity. dntb.gov.uamdpi.com | High energy consumption, complex procedures, expensive investment. dntb.gov.uamdpi.com |
| Hydrometallurgy | Leaching of rhodium using aqueous chemical solutions. mdpi.comtruegeometry.com | Technological simplicity, lower cost, short processing time. dntb.gov.uamdpi.com | Lower overall recovery rates, generation of acidic waste. dntb.gov.uamdpi.comtruegeometry.com |
| Biosorption | Use of microorganisms or biomass to absorb rhodium ions. dntb.gov.uaresearchgate.net | Cost-effective, low operational costs, environmentally friendly. dntb.gov.uaresearchgate.net | Still under development for large-scale applications. |
| Immobilization | Attaching the catalyst to a solid support for easy separation. researchgate.netrsc.org | Simple catalyst separation, potential for multiple reuse cycles. researchgate.net | Potential for catalyst leaching or reduced activity. |
Environmental Applications of Rhodium Catalysis
Rhodium catalysts play a crucial role in several environmental applications, most notably in the control of vehicle exhaust emissions. dfpmr.comtanaka-preciousmetals.com
Automotive Catalytic Converters: The three-way catalyst (TWC) is a cornerstone of automotive pollution control, and rhodium is an essential component. escholarship.orgproquest.com Its primary function is the reduction of nitrogen oxides (NOx), which are major contributors to smog and acid rain, into harmless nitrogen gas (N₂). tanaka-preciousmetals.comescholarship.orguni-heidelberg.de While platinum and palladium are used to oxidize unburned hydrocarbons (HC) and carbon monoxide (CO), rhodium is uniquely effective for the NOx reduction part of the process. tanaka-preciousmetals.com
The key reactions facilitated by rhodium in a catalytic converter are:
2NO + 2CO → N₂ + 2CO₂
2NO₂ + 4CO → N₂ + 4CO₂
2NO + 2H₂ → N₂ + 2H₂O
The efficiency of rhodium in reducing NOx emissions has been critical in meeting increasingly stringent air quality standards worldwide. escholarship.orgproquest.com
Wastewater Treatment: There is emerging research into the use of rhodium catalysts for treating industrial wastewater. For instance, rhodium-based catalysts have been studied for the removal of rhodium ions from aqueous solutions through adsorption processes. researchgate.net While still in early stages, catalytic methods offer potential for the remediation of water contaminated with various pollutants.
The table below highlights key pollutants and the role of rhodium catalysis in their mitigation.
| Pollutant | Source | Environmental Impact | Role of Rhodium Catalysis |
| Nitrogen Oxides (NOx) | Vehicle Exhaust | Acid Rain, Smog, Respiratory Issues | Catalytic reduction to N₂ in automotive converters. tanaka-preciousmetals.comescholarship.org |
| Carbon Monoxide (CO) | Vehicle Exhaust | Poisonous Gas | Oxidation to CO₂ (primarily by Pt/Pd, but Rh contributes). tanaka-preciousmetals.com |
| Unburned Hydrocarbons (HC) | Vehicle Exhaust | Smog Formation | Oxidation to CO₂ and H₂O (primarily by Pt/Pd). tanaka-preciousmetals.com |
Future Research Directions
Development of Novel Hydroxy(cyclooctadiene)rhodium(I) Dimer-Based Catalytic Systems
A primary focus of future research lies in the design and synthesis of novel catalytic systems derived from [Rh(OH)(cod)]2. This involves the strategic modification of the catalyst's structure to fine-tune its reactivity and selectivity. A key area of exploration is the development of chiral catalysts for asymmetric synthesis. By introducing chiral ligands, researchers aim to create catalytic systems capable of producing enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry. For instance, [Rh(OH)(cod)]2 serves as a precursor for the synthesis of chiral N-heterocyclic carbene (NHC) rhodium complexes. mdpi.comresearchgate.net The inherent basicity of the hydroxide (B78521) ligand in [Rh(OH)(cod)]2 can facilitate the in-situ deprotonation of azolium salts to generate the active NHC-Rh catalyst. mdpi.comresearchgate.net
Another promising direction is the development of catalysts for tandem or domino reactions. rsc.orgrsc.org These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. Research is being directed towards designing [Rh(OH)(cod)]2-based systems that can initiate and control a sequence of reactions to build complex molecular architectures from simple starting materials.
Expansion of Substrate Scope and Reaction Diversity
While [Rh(OH)(cod)]2 has demonstrated efficacy in various reactions, a continuous effort is underway to broaden its substrate scope and the diversity of transformations it can catalyze. Researchers are exploring its application in challenging reactions, such as the activation of inert C-H bonds. nih.govacs.orgmdpi.com The development of rhodium catalysts for asymmetric C-H functionalization is a particularly active area of research. nih.govacs.org
Furthermore, expanding the range of compatible functional groups is a critical objective. This would allow for the application of [Rh(OH)(cod)]2 catalysis to a wider array of complex molecules without the need for extensive protecting group strategies. For example, its use in the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds has been shown to be highly effective, with ongoing research aiming to include a broader range of substrates. nih.gov
The table below summarizes some of the reactions where the expansion of substrate scope for [Rh(OH)(cod)]2 and related rhodium catalysts is being actively pursued.
| Reaction Type | Current Substrates | Future Directions | Potential Impact |
|---|---|---|---|
| Asymmetric 1,4-Addition | α,β-Unsaturated ketones, aldehydes, esters, and amides nih.gov | More complex and sterically hindered enones; substrates with sensitive functional groups. | Access to a wider range of chiral building blocks for drug discovery and materials science. |
| Cycloaddition Reactions | Vinylcyclopropanes, alkynes researchgate.net | Intramolecular and intermolecular cycloadditions with novel unsaturated partners. researchgate.net | Efficient construction of diverse carbocyclic and heterocyclic scaffolds. |
| C-H Activation/Functionalization | N-alkoxy benzamides mdpi.com | Unactivated C-H bonds in aliphatic and aromatic systems. | More direct and atom-economical synthesis of complex organic molecules. |
Integration of [Rh(OH)(cod)]2 Catalysis in Complex Total Syntheses
A significant measure of a catalyst's utility is its successful application in the total synthesis of complex natural products and pharmaceuticals. While [Rh(OH)(cod)]2 and its derivatives have been employed in various synthetic methodologies, a future direction is their more frequent and strategic integration into multistep total synthesis campaigns. nih.gov This requires not only high efficiency and selectivity but also robustness and predictability of the catalytic system.
Researchers are working on demonstrating the power of [Rh(OH)(cod)]2-catalyzed reactions in key steps of complex synthetic routes, showcasing their ability to construct challenging bonds or stereocenters with high control. The formal total synthesis of molecules like (−)-platensimycin, which has utilized related rhodium catalytic systems, highlights the potential in this area. nih.gov
Advanced Mechanistic Insights into Challenging Transformations
A deeper understanding of the reaction mechanisms underlying [Rh(OH)(cod)]2 catalysis is crucial for rational catalyst design and optimization. Future research will increasingly rely on a combination of experimental techniques (such as kinetics, isotopic labeling, and in-situ spectroscopy) and computational studies (like Density Functional Theory, DFT) to elucidate the intricate details of catalytic cycles. nih.govnih.govacs.org
Areas of particular interest include understanding the mechanism of catalyst activation, the nature of the active catalytic species, and the origins of selectivity in asymmetric reactions. For instance, detailed mechanistic investigations into rhodium-catalyzed transfer hydroarylation have revealed reversible C-C bond activation, providing valuable insights for developing more efficient catalysts. nih.govacs.org Gaining a comprehensive understanding of these fundamental processes will enable the development of more active, selective, and stable catalysts.
Sustainable and Eco-Friendly Applications
In an era of increasing environmental awareness, the development of sustainable and eco-friendly chemical processes is of paramount importance. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Future research on [Rh(OH)(cod)]2 will likely focus on its application in green chemistry. This includes its use as a catalyst for oxygenative additions to terminal alkynes, providing a greener route to esters, amides, and carboxylic acids. sigmaaldrich.comsigmaaldrich.comsynthesiswithcatalysts.com
Leveraging Artificial Intelligence and Machine Learning for Catalyst Design
In the context of [Rh(OH)(cod)]2, AI and ML can be employed to:
Predict Catalyst Performance: Develop models that can predict the enantioselectivity and reactivity of new chiral ligands for rhodium-catalyzed reactions. whiterose.ac.uk
Optimize Reaction Conditions: Use algorithms to rapidly identify the optimal reaction conditions (temperature, solvent, additives) for a given transformation.
Discover Novel Catalysts: Explore vast chemical spaces to identify entirely new rhodium-based catalyst structures with desired properties. whiterose.ac.uk
Q & A
Q. What are the established synthetic routes for Hydroxy(cyclooctadiene)rhodium(I) dimer, and how is its purity validated?
this compound (CAS 73468-85-6) is typically synthesized via ligand substitution or hydrolysis of its chloro analog, Chloro(1,5-cyclooctadiene)rhodium(I) dimer (CAS 12092-47-6). For example, ligand exchange reactions under inert atmospheres (e.g., using hydroxide sources) can yield the hydroxy-bridged complex . Characterization involves nuclear magnetic resonance (NMR) to confirm ligand coordination, X-ray crystallography for structural elucidation, and inductively coupled plasma mass spectrometry (ICP-MS) to verify rhodium content (>97% purity) .
Q. What are the critical handling and storage protocols to ensure the compound’s stability?
The compound is moisture-sensitive and should be stored under inert gas (argon or nitrogen) at 0–6°C to prevent decomposition . Thermal stability studies indicate no significant degradation below 252°C if handled in anhydrous conditions . Reactivity with strong oxidizers or acids is not documented, but standard precautions for air-sensitive organometallic compounds (e.g., Schlenk techniques, gloveboxes) are recommended .
Advanced Research Questions
Q. How does this compound mediate catalytic hydrogenation, and what factors influence its enantioselectivity?
The dimer acts as a pre-catalyst, dissociating into monomeric Rh species under reaction conditions to activate H₂. In asymmetric hydrogenation, enantioselectivity is achieved by chiral ligands (e.g., BINAP derivatives) that induce stereochemical control during substrate binding . For example, in a dioxane system at 60°C with (R)-BINAP, enantiomeric excess (ee) >90% was reported for α,β-unsaturated ketone reductions . Key variables include solvent polarity, temperature, and ligand-to-metal ratios, which modulate the active species' electronic and steric properties .
Q. What methodologies resolve contradictions in reported catalytic activities across different studies?
Discrepancies in catalytic efficiency often arise from variations in pre-catalyst activation (e.g., in situ ligand exchange vs. pre-formed complexes) or trace impurities (e.g., moisture, oxygen). Systematic studies comparing turnover frequencies (TOFs) under standardized conditions (e.g., 70°C in methanol with LiOtBu) are critical . Kinetic profiling and operando spectroscopy (e.g., IR, XAS) can identify active intermediates and deactivation pathways .
Q. How do ancillary ligands impact the catalytic performance of this compound in C–H activation?
Ligands such as phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) modify the Rh center’s electron density and coordination geometry, affecting substrate activation. For instance, bulky ligands enhance selectivity in aryl C–H functionalization by stabilizing sterically hindered transition states . Comparative studies using ligand libraries (e.g., PR₃, BINOL-derived phosphoramidites) paired with DFT calculations provide mechanistic insights .
Q. What experimental strategies optimize reaction conditions for high-yield cross-coupling using this catalyst?
Optimization involves screening solvents (e.g., THF for polarity, toluene for high-temperature stability), bases (e.g., CsF for fluoride-mediated pathways), and additives (e.g., LiOH to stabilize active Rh species). In a toluene system at 80°C, styrene coupling with aryl boranes achieved 80% yield using a Ru co-catalyst . Design of experiments (DoE) or machine learning-guided parameter tuning can accelerate optimization .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
